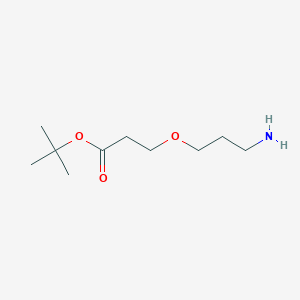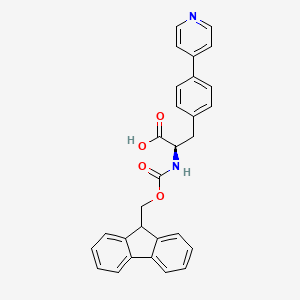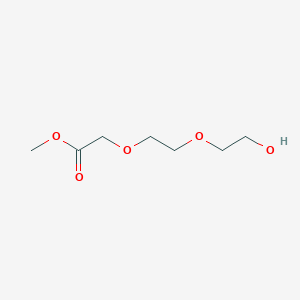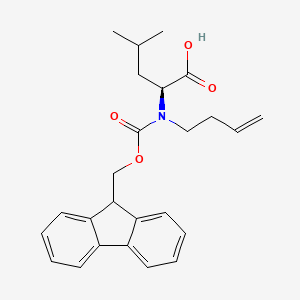
tert-Butyl 3-(3-aminopropoxy)propanoate
Übersicht
Beschreibung
tert-Butyl 3-(3-aminopropoxy)propanoate: is an organic compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . This compound is characterized by the presence of a tert-butyl ester group and an aminopropoxy side chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-aminopropoxy)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 3-aminopropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the aminopropoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3-(3-aminopropoxy)propanoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(3-aminopropoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its aminopropoxy group can mimic natural substrates, making it a valuable tool in biochemical assays .
Medicine: this compound is explored for its potential use in drug development. It serves as a building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(3-aminopropoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of enzymatic activity. The tert-butyl ester group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-aminopropanoate
- tert-Butyl 3-(2-aminopropoxy)propanoate
- tert-Butyl 3-(4-aminobutoxy)propanoate
Comparison: tert-Butyl 3-(3-aminopropoxy)propanoate is unique due to its specific aminopropoxy side chain, which provides distinct reactivity and selectivity compared to other similar compounds. The position of the amino group in the side chain can significantly influence the compound’s chemical properties and biological activity. For example, tert-Butyl 3-(2-aminopropoxy)propanoate has a different spatial arrangement, leading to variations in its reactivity and interaction with molecular targets .
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-aminopropoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMZRXBYZNYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid](/img/structure/B8233516.png)



![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)






![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid](/img/structure/B8233625.png)
![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B8233631.png)
